molecular formula C25H34N4O3 B2827319 N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-72-6

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2827319
CAS RN: 877631-72-6
M. Wt: 438.572
InChI Key: OMWOOKYIYSGQLH-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, commonly known as FH-LY-411,575, is a potent and selective inhibitor of gamma-secretase, an enzyme that plays a crucial role in the generation of amyloid beta peptides. Amyloid beta peptides are known to form aggregates and plaques in the brains of patients with Alzheimer's disease, and gamma-secretase inhibitors like FH-LY-411,575 have been studied extensively as potential therapeutic agents for the treatment of Alzheimer's disease.

Scientific Research Applications

PET Imaging and Neuroinflammation

One significant application of compounds structurally related to N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is in the development of PET (Positron Emission Tomography) imaging agents targeting neuroinflammation markers. A study by Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is valuable for imaging reactive microglia and disease-associated microglia in neuropsychiatric disorders, offering insights into neuroinflammation's role in diseases like Alzheimer’s and Parkinson’s. The ability to noninvasively monitor microglial activity aids the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).

Synthesis and Structural Studies

Research on compounds with cyclohepta[c]furan fragments, such as in the study by Kurbatov et al. (2004), explores the synthesis and properties of tetrahydroquinoxalines with spiro-fused oxoindole and cyclohepta[c]furan fragments. These compounds, featuring nitrogen-oxygen triangular systems, are typical of natural cytotoxic compounds, indicating potential for pharmacological applications (Kurbatov et al., 2004).

Polyamine Analogues and Cell Death

Another related study by Ha et al. (1997) investigated polyamine analogues like CPENSpm, demonstrating its selective cytotoxic activity through the induction of programmed cell death (PCD). This process, partly driven by oxidative stress from H2O2 production, showcases the potential of structurally similar compounds in cancer therapy (Ha et al., 1997).

Catalytic Activity in Organic Synthesis

Compounds like N,N'-Bis(furan-2-ylmethyl)oxalamide demonstrate efficacy in promoting Cu-catalyzed N-arylation of anilines and secondary amines, as investigated by Bhunia et al. (2017). This study highlights the utility of such compounds in facilitating the synthesis of pharmaceutically relevant building blocks, showcasing their role in medicinal chemistry (Bhunia et al., 2017).

Receptor Binding and Drug Design

Compounds featuring N-phenylpiperazine derivatives, similar to the queried compound, are explored for their binding mechanisms to α1A-adrenoceptor, providing insights into the design of cardiovascular drugs. Zhao et al. (2015) used molecular docking and affinity chromatography to study the binding mechanism, revealing the role of hydrogen bonds and electrostatic forces in drug-receptor interactions (Zhao et al., 2015).

properties

IUPAC Name

N'-cycloheptyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c30-24(25(31)27-20-9-4-1-2-5-10-20)26-19-22(23-13-8-18-32-23)29-16-14-28(15-17-29)21-11-6-3-7-12-21/h3,6-8,11-13,18,20,22H,1-2,4-5,9-10,14-17,19H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWOOKYIYSGQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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